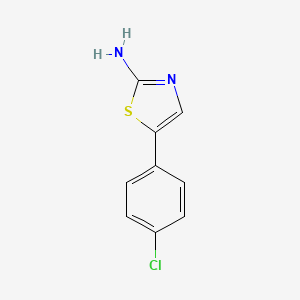

5-(4-Chlorophenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABPJRCTFLZVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501276 | |

| Record name | 5-(4-Chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73040-66-1 | |

| Record name | 5-(4-Chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)thiazol-2-amine via Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Chlorophenyl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achieved through the versatile Hantzsch thiazole reaction. This document details the experimental protocol, presents key quantitative data, and discusses the biological relevance of this class of compounds, particularly in the context of cancer drug development.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a substituted phenyl ring at the 5-position of the thiazole nucleus can significantly influence the pharmacological profile of the molecule. 5-(4-Chlorophenyl)thiazol-2-amine and its derivatives have emerged as promising candidates for therapeutic intervention, notably as inhibitors of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][2]

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the construction of the thiazole ring.[3] This method typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is commonly employed as the thioamide component.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of 5-(4-Chlorophenyl)thiazol-2-amine proceeds via the Hantzsch reaction. The key starting materials for this specific isomer are an α-halo-α-(4-chlorophenyl) ketone or aldehyde and thiourea. The general mechanism involves the initial S-alkylation of thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 5-(4-Chlorophenyl)thiazol-2-amine. The procedure is based on established Hantzsch reaction methodologies for structurally similar compounds.

Synthesis of the α-Haloketone Precursor: 2-Bromo-1-(4-chlorophenyl)ethanone

A common precursor for the synthesis of 4-aryl-2-aminothiazoles is a 2-haloacetophenone. For the synthesis of the 5-aryl isomer, an analogous α-aryl-α-haloketone is required. The synthesis of such precursors can be achieved through various methods, including the bromination of the corresponding acetophenone.

Materials:

-

1-(4-chlorophenyl)ethanone

-

Bromine

-

Chloroform (or other suitable solvent)

Procedure:

-

Dissolve 1-(4-chlorophenyl)ethanone in a suitable solvent like chloroform.

-

Slowly add a stoichiometric amount of bromine to the solution with stirring, maintaining the reaction temperature.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

-

The reaction mixture is then worked up, typically by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(4-chlorophenyl)ethanone, which can be purified by recrystallization.

Synthesis of 5-(4-Chlorophenyl)thiazol-2-amine

Materials:

-

2-Bromo-1-(4-chlorophenyl)ethanone (or the corresponding chloro- derivative)

-

Thiourea

-

Ethanol (or other suitable alcohol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in ethanol.

-

Add thiourea (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water. A precipitate of the hydrobromide salt of the product may form.

-

Neutralize the mixture with a weak base, such as a 5% sodium carbonate or sodium bicarbonate solution, to precipitate the free base of the 2-aminothiazole.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts and unreacted thiourea.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure 5-(4-Chlorophenyl)thiazol-2-amine.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | 233.49 | Solid |

| Thiourea | CH₄N₂S | 76.12 | Solid |

Table 2: Characterization Data for 5-(4-Chlorophenyl)thiazol-2-amine

| Parameter | Data | Reference |

| Molecular Formula | C₉H₇ClN₂S | - |

| Molecular Weight | 210.68 g/mol | - |

| Appearance | White to off-white solid | [5] |

| Melting Point | 162-164 °C | [6] |

| Yield | 62% | [6] |

| ¹H NMR (DMSO-d₆) | δ 7.82–7.79 (m, 2H), 7.43–7.40 (m, 2H), 7.10 (s, 2H, NH₂), 7.08 (s, 1H, thiazole-H) | [6] |

| ¹³C NMR (DMSO-d₆) | δ 168.2, 148.4, 133.6, 131.4, 128.4, 127.1, 102.2 | [6] |

| IR (KBr, cm⁻¹) | 3438, 3284 (NH₂ stretching) | [5] |

| Mass Spectrum (m/z) | [M]⁺ at 210 | [5] |

Mandatory Visualizations

Hantzsch Reaction Workflow

Caption: Experimental workflow for the Hantzsch synthesis.

Hantzsch Reaction Mechanism

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

PI3K/AKT Signaling Pathway

Caption: Inhibition of the PI3K/AKT signaling pathway.

Biological Relevance and Signaling Pathways

Derivatives of 5-phenylthiazol-2-amine have been identified as potent inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and have demonstrated significant antitumor activity by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[7][8]

The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[9][10] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[11]

By inhibiting PI3K, compounds like 5-(4-Chlorophenyl)thiazol-2-amine can effectively block this signaling cascade, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2] This makes the 5-phenylthiazol-2-amine scaffold a highly attractive starting point for the development of novel anticancer therapeutics.

Conclusion

The Hantzsch reaction provides an efficient and straightforward method for the synthesis of 5-(4-Chlorophenyl)thiazol-2-amine. This technical guide has outlined a detailed experimental protocol, summarized key analytical data, and highlighted the significant biological relevance of this compound class as inhibitors of the PI3K/AKT signaling pathway. For researchers and professionals in drug development, the 5-phenylthiazol-2-amine core represents a valuable pharmacophore for the design and synthesis of next-generation targeted cancer therapies. Further investigation into the structure-activity relationships of this series will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 7. cusabio.com [cusabio.com]

- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(4-Chlorophenyl)thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Chlorophenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. The information presented herein is intended to support researchers in the identification, characterization, and further development of this and related thiazole derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 5-(4-Chlorophenyl)thiazol-2-amine, which is also commonly referred to as 2-Amino-4-(4-chlorophenyl)thiazole.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 12.65 | Singlet | 1H | NH (Amide, in derivative) |

| 7.85 | Doublet | 2H | Aromatic CH |

| 7.45 | Doublet | 2H | Aromatic CH |

Note: The ¹H NMR data is based on a derivative, 2-chloro-N-(4-(4-chlorophenyl) thiazol-2-yl) acetamide, as detailed in the cited literature. The amide proton signal at 12.65 ppm is a result of this derivatization. The aromatic protons of the 4-chlorophenyl group are observed at 7.85 and 7.45 ppm.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Data for the ¹³C NMR of the specific target compound 5-(4-Chlorophenyl)thiazol-2-amine were not explicitly found in the searched literature. However, analysis of related thiazole derivatives suggests the following expected regions for the carbon signals.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~168 | C2 (Carbon bearing the amino group) |

| ~150 | C4 (Carbon of the thiazole ring) |

| ~134 | C-Cl (Aromatic carbon attached to chlorine) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~105 | C5 (Carbon of the thiazole ring) |

MS (Mass Spectrometry) Data

The mass spectrum of the derivative, 2-chloro-N-(4-(4-chlorophenyl) thiazol-2-yl) acetamide, shows a molecular ion peak [M]+ at m/z 286.[1] The fragmentation pattern is consistent with the structure, showing characteristic losses of fragments.

| m/z | Relative Intensity (%) | Assignment |

| 286 | 21.6 | [M]+ |

| 210 | 100 | [M - COCH₂Cl]+ |

| 168 | 91.7 | [Fragment] |

| 133 | 48.4 | [Fragment] |

| 89 | 63.9 | [Fragment] |

IR (Infrared) Spectroscopy Data

The IR spectrum of 2-Amino-4-(4-chlorophenyl)thiazole shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3429, 3282 | Strong | NH₂ stretching (primary amine) |

| 3068 | Medium | Aromatic C-H stretching |

| 1629 | Strong | C=N stretching (thiazole ring) |

| 1533 | Strong | Aromatic C=C stretching |

| 1132 | Medium | C-N stretching |

| 825 | Strong | C-Cl stretching |

| 690 | Medium | C-S stretching |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-(4-Chlorophenyl)thiazol-2-amine.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A mixture of p-chlorophenacyl bromide and thiourea is refluxed in absolute methanol to yield 2-amino-4-(4-chlorophenyl)thiazole.[1] Alternatively, a mixture of thiourea and α-bromo-4-chloroacetophenone in ethanol can be stirred at 70°C for one hour. After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered and dried.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are recorded on a Bruker spectrometer operating at 400 MHz. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization source. The sample is introduced, and the resulting fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with KBr to form a pellet, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like 5-(4-Chlorophenyl)thiazol-2-amine.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(4-Chlorophenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 5-(4-Chlorophenyl)thiazol-2-amine. This document outlines predicted spectral data, comprehensive experimental protocols for acquiring such data, and visual representations of the molecular structure and analytical workflow to aid in the characterization of this and structurally related compounds.

Predicted NMR Spectral Data

Due to the limited availability of directly published experimental spectra for 5-(4-Chlorophenyl)thiazol-2-amine, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, including 4-aryl-2-aminothiazole derivatives, and established principles of NMR spectroscopy. The predicted values are for spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(4-Chlorophenyl)thiazol-2-amine in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (thiazole) | 7.10 - 7.30 | Singlet | - |

| NH₂ (amine) | 7.00 - 7.20 | Broad Singlet | - |

| H-2', H-6' (phenyl) | 7.70 - 7.90 | Doublet | 8.0 - 9.0 |

| H-3', H-5' (phenyl) | 7.50 - 7.70 | Doublet | 8.0 - 9.0 |

Note: The chemical shift of the amine (NH₂) protons can be variable and may exchange with D₂O.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(4-Chlorophenyl)thiazol-2-amine in DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazole) | 168.0 - 170.0 |

| C-4 (thiazole) | 102.0 - 105.0 |

| C-5 (thiazole) | 148.0 - 151.0 |

| C-1' (phenyl) | 133.0 - 136.0 |

| C-2', C-6' (phenyl) | 128.0 - 130.0 |

| C-3', C-5' (phenyl) | 131.0 - 133.0 |

| C-4' (phenyl) | 120.0 - 123.0 |

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like 5-(4-Chlorophenyl)thiazol-2-amine.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid 5-(4-Chlorophenyl)thiazol-2-amine sample.

-

Solvent Addition: Dissolve the sample in approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or shaking. If solids persist, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

¹H NMR Spectroscopy Acquisition

-

Spectrometer Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for routine spectra.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have returned to equilibrium.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

-

-

Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. A small line-broadening factor (e.g., 0.3 Hz) may be applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected.

¹³C NMR Spectroscopy Acquisition

-

Spectrometer Setup: The ¹³C NMR spectrum is acquired on the same spectrometer, tuning the probe to the ¹³C frequency (e.g., 75 MHz on a 300 MHz spectrometer).

-

Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio, broadband proton decoupling is employed. This collapses the carbon-proton couplings, resulting in a single sharp peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is common.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly to ensure the observation of quaternary carbons which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

-

-

Processing: Similar to the ¹H spectrum, the FID is processed using a Fourier transform. A line-broadening factor of 1-2 Hz is often applied. The resulting spectrum is then phased and baseline corrected.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of 5-(4-Chlorophenyl)thiazol-2-amine.

Caption: Molecular structure of 5-(4-Chlorophenyl)thiazol-2-amine with atom numbering for NMR assignments.

Caption: Experimental workflow for the NMR spectral analysis of 5-(4-Chlorophenyl)thiazol-2-amine.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(4-Chlorophenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of the novel compound 5-(4-Chlorophenyl)thiazol-2-amine. In the pursuit of characterizing new chemical entities, understanding their behavior under mass spectrometric analysis is paramount for structural elucidation and metabolic profiling. This document outlines the predicted fragmentation pathways, presents the anticipated quantitative data in a structured format, and details a comprehensive experimental protocol for acquiring such data.

Predicted Fragmentation and Data Analysis

The fragmentation of 5-(4-Chlorophenyl)thiazol-2-amine under electron ionization (EI) or collision-induced dissociation (CID) is anticipated to proceed through several key pathways, primarily involving cleavage of the thiazole ring and fragmentation of the chlorophenyl moiety. The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Based on the analysis of related chemical structures, the primary fragmentation events are likely to be initiated by the ionization of the molecule, followed by charge migration and subsequent bond cleavages. The most probable fragmentation routes include the loss of small neutral molecules such as hydrogen cyanide (HCN), cyanamide (CH₂N₂), and chloroacetylene (C₂HCl), as well as radical-driven cleavages of the thiazole and phenyl rings.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their plausible relative abundances. These predictions are based on established fragmentation patterns of similar heterocyclic and aromatic compounds.

| Fragment Ion | Proposed Structure | m/z (Theoretical) | Relative Abundance (Predicted) | Proposed Fragmentation Pathway |

| [M]⁺ | C₉H₇ClN₂S⁺ | 210/212 | High | Molecular Ion |

| [M-HCN]⁺ | C₈H₆ClN₂S⁺ | 183/185 | Moderate | Loss of hydrogen cyanide from the thiazole ring. |

| [M-CH₂N₂]⁺ | C₈H₅ClS⁺ | 168/170 | Moderate | Loss of cyanamide from the 2-amine and thiazole nitrogen. |

| [C₇H₄ClS]⁺ | Chlorophenylthiirene cation | 155/157 | High | Cleavage of the C-N bond and rearrangement. |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111/113 | High | Cleavage of the bond between the phenyl ring and the thiazole ring. |

| [C₄H₂NS]⁺ | Thiazole ring fragment | 96 | Moderate | Cleavage of the bonds connecting the chlorophenyl group and the amine group. |

Experimental Protocol

To experimentally determine the mass spectrometry fragmentation pattern of 5-(4-Chlorophenyl)thiazol-2-amine, the following methodology is proposed:

1. Sample Preparation:

-

Dissolve 1 mg of 5-(4-Chlorophenyl)thiazol-2-amine in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

-

Perform serial dilutions to obtain a final concentration of 10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.

2. Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. For EI, a standard 70 eV electron energy is suggested. For ESI, operate in positive ion mode.

-

Mass Analyzer Scan Range: Set the mass analyzer to scan a range of m/z 50-500 to ensure capture of the molecular ion and all significant fragment ions.

-

MS/MS Fragmentation: To confirm the fragmentation pathways, perform tandem mass spectrometry (MS/MS) experiments.

-

Isolate the molecular ion ([M]⁺, m/z 210) in the first stage of the mass spectrometer.

-

Induce fragmentation using Collision-Induced Dissociation (CID) with argon as the collision gas.

-

Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions and to construct a breakdown curve.

-

-

Data Acquisition and Processing: Acquire the data using the instrument's control software. Process the raw data to identify the exact masses of the parent and fragment ions. Use this information to deduce the elemental composition of each fragment and propose fragmentation mechanisms.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of 5-(4-Chlorophenyl)thiazol-2-amine.

In-Depth Analysis of 5-(4-Chlorophenyl)thiazol-2-amine: An FT-IR Spectroscopic Guide

This technical guide provides a detailed examination of the Fourier-Transform Infrared (FT-IR) spectrum of 5-(4-Chlorophenyl)thiazol-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, presents relevant experimental protocols, and visualizes the analytical workflow and spectral correlations.

Molecular Structure and Functional Groups

5-(4-Chlorophenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with an amino group and a 4-chlorophenyl group. The key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum are:

-

Amino Group (-NH₂): Responsible for N-H stretching and bending vibrations.

-

Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, contributing to C=N, C=C, and C-S stretching vibrations.

-

4-Chlorophenyl Group: A substituted benzene ring, which will show aromatic C-H and C=C stretching, as well as C-Cl stretching vibrations.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The FT-IR spectrum of a solid sample like 5-(4-Chlorophenyl)thiazol-2-amine can be obtained using several methods. The Potassium Bromide (KBr) pellet method is a common and effective technique.

Objective: To prepare a solid sample for FT-IR analysis to obtain a high-quality transmission spectrum.

Materials and Equipment:

-

5-(4-Chlorophenyl)thiazol-2-amine (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

Procedure:

-

Grinding: Add approximately 1-2 mg of the solid sample to an agate mortar.[1]

-

Mixing: Add about 100-200 mg of dry KBr powder to the mortar.[1] Grind the sample and KBr together thoroughly to create a fine, homogeneous powder. This minimizes light scattering.[2]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[1] The pellet should be clear to allow for optimal light transmission.[2]

-

Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer to record a background spectrum. This is necessary to correct for atmospheric moisture and any impurities in the KBr.[3]

-

Sample Analysis: Remove the blank pellet and place the sample pellet in the sample holder of the FT-IR instrument.

-

Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

An alternative method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. In this technique, the solid powder is simply placed on the ATR crystal and pressure is applied to ensure good contact.[1]

FT-IR Spectrum and Functional Group Analysis

Table 1: FT-IR Spectral Data for 5-(4-Chlorophenyl)thiazol-2-amine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3450 - 3300 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl and Thiazole Rings) |

| 1650 - 1620 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1615 - 1580 | Medium-Strong | C=N Stretch | Thiazole Ring |

| 1550 - 1450 | Medium-Strong | C=C Stretch | Aromatic (Phenyl and Thiazole Rings) |

| 1400 - 1300 | Medium | C-N Stretch | Aryl Amine |

| 1100 - 1000 | Medium | C-Cl Stretch | Chlorophenyl Group |

| 850 - 800 | Strong | C-H Out-of-Plane Bend | p-Disubstituted Phenyl Ring |

| 700 - 600 | Medium-Weak | C-S Stretch | Thiazole Ring |

Note: The values in this table are approximate and are based on characteristic group frequencies from general FT-IR correlation charts and data for similar compounds.[4] The amino group of 2-aminothiazole is an active functional group that serves as a versatile scaffold in many derivatives.[5]

Visualizing the Process and Correlations

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the relationship between the molecular structure and its spectral output.

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

Caption: Correlation of Functional Groups to FT-IR Regions.

Conclusion

The FT-IR spectrum of 5-(4-Chlorophenyl)thiazol-2-amine provides a valuable fingerprint for its structural identification and characterization. By analyzing the key absorption bands, researchers can confirm the presence of the primary amine, the substituted thiazole ring, and the chlorophenyl moiety. The experimental protocols and data presented in this guide offer a comprehensive resource for the spectroscopic analysis of this compound, aiding in quality control, reaction monitoring, and further research in medicinal chemistry.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-(4-Chlorophenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and geometric properties of 5-(4-Chlorophenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry and materials science. This document details the experimental and computational methodologies used to determine its three-dimensional structure, presenting key data in a clear, accessible format.

Disclaimer: As of the latest literature search, a complete, publicly available single-crystal X-ray diffraction study for 5-(4-Chlorophenyl)thiazol-2-amine could not be located. Therefore, this guide utilizes the crystallographic data of a closely related analogue, 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde , to provide representative structural parameters and insights. This analogue shares the core 2-amino-5-(4-chlorophenyl)thiazole scaffold and serves as a valuable proxy for understanding the principal structural features.

Molecular Structure and Conformation

The molecular structure of 5-(4-Chlorophenyl)thiazol-2-amine consists of a central thiazole ring, an amine group at the 2-position, and a 4-chlorophenyl group at the 5-position. The geometry of these interconnected rings and functional groups dictates the molecule's overall conformation, which is crucial for its interaction with biological targets and its material properties.

The dihedral angle between the thiazole and the 4-chlorophenyl rings is a key conformational parameter. In the related structure of 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde, this angle is reported to be 56.50(8)°. This significant twist from planarity is a common feature in such biaryl systems, arising from the steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the thiazole ring.

Crystallographic Data

The following tables summarize the crystallographic data for the representative compound, 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde. These data provide a foundational understanding of the crystal packing and molecular dimensions.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₀H₇ClN₂OS |

| Formula Weight | 238.69 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.045(2) Å |

| b | 7.489(1) Å |

| c | 11.834(2) Å |

| α | 90° |

| β | 104.58(3)° |

| γ | 90° |

| Volume | 1033.4(3) ų |

| Z | 4 |

| Density (calculated) | 1.533 Mg/m³ |

| Absorption Coefficient | 0.518 mm⁻¹ |

| F(000) | 488 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1—C5 | 1.725(2) |

| S1—C2 | 1.739(2) |

| N3—C2 | 1.307(2) |

| N3—C4 | 1.386(2) |

| C2—N12 | 1.346(2) |

| C5—C6 | 1.468(3) |

| C9—Cl9 | 1.741(2) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle/Torsion | Value (°) |

| Bond Angles | |

| C5—S1—C2 | 91.5(1) |

| N3—C2—N12 | 118.9(2) |

| N3—C2—S1 | 114.7(1) |

| C2—N3—C4 | 110.4(2) |

| C5—C4—N3 | 113.8(2) |

| Torsion Angles | |

| S1—C5—C6—C7 | -57.7(2) |

| C4—C5—C6—C11 | -53.7(3) |

Experimental and Computational Protocols

Synthesis: Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives is commonly achieved via the Hantzsch thiazole synthesis.[1][2] This method involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the target molecule, this would involve the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with thiourea.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-(4-Chlorophenyl)thiazol-2-amine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel compound 5-(4-Chlorophenyl)thiazol-2-amine. As specific experimental data for this molecule is not widely available in public literature, this document serves as a procedural whitepaper, equipping researchers, drug discovery scientists, and formulation experts with the requisite methodologies to generate this critical data. The protocols herein are grounded in established principles of pharmaceutical analysis, including the shake-flask method for equilibrium solubility and a systematic approach to forced degradation studies for intrinsic stability assessment. By following the detailed experimental workflows and leveraging the provided analytical methods, researchers can confidently establish a robust physicochemical profile for 5-(4-Chlorophenyl)thiazol-2-amine, a crucial step in its development pathway.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. 5-(4-Chlorophenyl)thiazol-2-amine, a molecule of interest within the broader class of biologically active thiazole derivatives, is no exception.[1] Its ability to be absorbed, distributed, metabolized, and excreted (ADME) is intrinsically linked to its solubility, while its shelf-life and the integrity of its dosage form depend on its chemical stability.

This guide is structured to provide both the "how" and the "why" of solubility and stability testing. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring that the generated data is not only accurate but also meaningful in the context of drug development.

Part I: Solubility Determination

A compound's solubility dictates its bioavailability and the feasibility of various formulation strategies. For instance, poor aqueous solubility can severely limit oral absorption, necessitating complex and often costly formulation approaches.[2] Understanding the solubility of 5-(4-Chlorophenyl)thiazol-2-amine in a range of solvents is therefore a foundational step.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is the universally accepted technique for determining the equilibrium solubility of a compound.[3][4] The principle is straightforward: an excess of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches saturation. The concentration of the dissolved compound in the supernatant is then quantified.[2]

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 5-(4-Chlorophenyl)thiazol-2-amine.

References

Physical and chemical characteristics of 5-(4-Chlorophenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of 5-(4-Chlorophenyl)thiazol-2-amine (CAS No: 73040-66-1). This document collates available data on its physicochemical properties, provides a representative synthetic protocol, and explores a probable mechanism of action based on the established activity of structurally related compounds. Detailed experimental methodologies for synthesis and bioactivity assessment are also presented. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving 2-aminothiazole scaffolds.

Core Physical and Chemical Characteristics

While comprehensive experimental data for 5-(4-Chlorophenyl)thiazol-2-amine is not extensively published, the following tables summarize available and predicted information. It is crucial to distinguish this compound from its isomer, 4-(4-chlorophenyl)thiazol-2-amine, which possesses a different substitution pattern and distinct physicochemical properties.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 73040-66-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₇ClN₂S | --INVALID-LINK-- |

| Molecular Weight | 210.68 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | --INVALID-LINK-- |

| Purity | ≥96% | --INVALID-LINK-- |

| Predicted Boiling Point | 389.8 ± 17.0 °C | --INVALID-LINK-- (for isomer) |

| Predicted pKa | 3.25 ± 0.10 | --INVALID-LINK-- (for a related compound) |

Table 2: Computed and Spectral Data (Representative)

Note: Specific experimental spectral data for 5-(4-Chlorophenyl)thiazol-2-amine is limited. The data below for related compounds is provided for reference.

| Data Type | Representative Data for Related 2-Amino-Arylthiazoles |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The amino protons (NH₂) often present as a broad singlet. The thiazole proton signal is also expected in the aromatic region. For a similar compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, aromatic protons were observed in the range of δ 6.85-8.33 ppm[1]. |

| ¹³C NMR | The carbon atoms of the chlorophenyl and thiazole rings will show signals in the aromatic region (typically δ 110-160 ppm). For a related compound, 5-(4-chlorophenyl)-1,2-thiazole, signals were observed in this region[2]. |

| IR (Infrared) Spectroscopy | Expected characteristic peaks include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620-1650 cm⁻¹), and C-Cl stretching (around 1090-1100 cm⁻¹). For N-(4-Bromophenyl)-5-(4-{[(3-nitrophenyl)methylidene]amino}phenyl)-1,3,4-thiadiazol-2-amine, an NH stretch was observed at 3244 cm⁻¹[3]. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z ≈ 210, with an isotopic pattern characteristic of a compound containing one chlorine and one sulfur atom. |

Synthesis and Experimental Protocols

The Hantzsch thiazole synthesis is a widely applicable and classical method for the preparation of 2-aminothiazole derivatives. While a specific protocol for 5-(4-Chlorophenyl)thiazol-2-amine is not detailed in the available literature, a general, representative protocol based on the synthesis of analogous 2-amino-5-arylthiazoles is provided below.

Representative Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazoles from an α-haloketone and a thiourea derivative[4][5].

Reaction Scheme:

Figure 1: General reaction scheme for Hantzsch thiazole synthesis.

Materials:

-

α-Bromo-4-chloroacetophenone

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate solution (10%)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-bromo-4-chloroacetophenone (1.0 eq) in absolute ethanol.

-

Add thiourea (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[6].

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Neutralize the mixture with a 10% sodium bicarbonate solution to precipitate the product[7].

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity, including:

-

Melting Point Determination

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

Elemental Analysis

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for 5-(4-Chlorophenyl)thiazol-2-amine, numerous studies have demonstrated that the 2-amino-5-arylthiazole scaffold is a potent inhibitor of Interleukin-2 inducible T-cell kinase (Itk) [8][9]. Itk is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, making it an attractive target for immunomodulatory and anti-inflammatory therapies[10].

Proposed Mechanism of Action: Inhibition of Itk in TCR Signaling

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a complex signaling cascade is initiated. A key event in this cascade is the activation of Itk, which in turn phosphorylates and activates Phospholipase C-γ1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃), leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release[11][12].

It is proposed that 5-(4-Chlorophenyl)thiazol-2-amine, by acting as an ATP-competitive inhibitor of Itk, can block this signaling cascade, thereby preventing T-cell activation.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. T-Cell Receptor (TCR) Signaling Pathway | Comprehensive Mechanism & Immunology Guide - Creative Biolabs [creativebiolabs.net]

The Emergence of a Privileged Scaffold: Discovery and Initial Characterization of 5-(4-Chlorophenyl)thiazol-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on the discovery and initial characterization of a specific derivative, 5-(4-Chlorophenyl)thiazol-2-amine. While direct and extensive literature on this precise isomer is limited, this document consolidates information from closely related analogues, particularly 4-(4-chlorophenyl)thiazol-2-amines, to provide a comprehensive overview of its probable synthesis, characterization, and potential biological activities. This guide aims to serve as a foundational resource for researchers engaged in the exploration of novel thiazole derivatives for therapeutic applications.

Introduction

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in numerous pharmaceuticals and bioactive molecules.[1] The 2-aminothiazole core, in particular, has garnered significant attention from medicinal chemists due to its versatile biological profile, which includes anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] The introduction of a 4-chlorophenyl group at various positions on the thiazole ring has been shown to modulate the pharmacological properties of these compounds, often enhancing their potency and selectivity.[4] This guide will delve into the synthesis, characterization, and potential therapeutic applications of 5-(4-Chlorophenyl)thiazol-2-amine, drawing parallels from its well-documented isomers to illuminate its scientific importance.

Synthesis

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[5] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.

General Hantzsch Synthesis Workflow

The synthesis of 5-(4-Chlorophenyl)thiazol-2-amine would likely proceed via the Hantzsch reaction, as illustrated in the following workflow:

Caption: A generalized workflow for the Hantzsch synthesis of 5-(4-Chlorophenyl)thiazol-2-amine.

Detailed Experimental Protocol (Representative)

The following protocol is adapted from the synthesis of the isomeric 4-(4-chlorophenyl)thiazol-2-amines and is expected to be applicable for the synthesis of the 5-substituted analogue with minor modifications.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the appropriate α-halo-4-chloroacetophenone in absolute ethanol.

-

Addition of Thiourea: To this solution, add 1.1 to 1.5 equivalents of thiourea.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically within 1-3 hours).

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined.

Physicochemical and Spectroscopic Characterization

The characterization of 5-(4-Chlorophenyl)thiazol-2-amine is crucial to confirm its identity and purity. Based on data from related compounds, the following characterization data can be anticipated.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₉H₇ClN₂S |

| Molecular Weight | 210.69 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 160-170 °C[1] |

Spectroscopic Data (Representative for 4-(4-Chlorophenyl)thiazol-2-amine)

The following table summarizes the expected spectroscopic data, with representative values taken from the literature for the 4-isomer.[1]

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ 7.82–7.79 (m, 2H, Ar-H), 7.43–7.40 (m, 2H, Ar-H), 7.10 (s, 2H, NH₂), 7.08 (s, 1H, thiazole-H) |

| ¹³C NMR (DMSO-d₆) | δ 168.2 (C=N), 148.4, 133.6, 131.4, 128.4, 127.1 (Aromatic C), 102.2 (Thiazole C) |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₉H₈ClN₂S, found value should be consistent. |

| IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=N, C-S, and aromatic C-H stretching and bending vibrations. |

Initial Biological Characterization

Potential Therapeutic Areas

Derivatives of (4-chlorophenyl)thiazol-2-amine have shown promise in several therapeutic areas, including:

-

Anti-inflammatory and Neuroprotective Effects: As potent dual inhibitors of DNase I and 5-lipoxygenase (5-LO).[4]

-

Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines.[2]

-

Enzyme Inhibition: Demonstrating inhibitory activity against enzymes like carbonic anhydrase.[3]

Known Biological Targets and Quantitative Data (for 4-(4-Chlorophenyl)thiazol-2-amine Derivatives)

The following table presents quantitative data for the biological activity of closely related 4-(4-chlorophenyl)thiazol-2-amine derivatives.

| Compound Derivative | Target | Assay | IC₅₀/Kᵢ | Reference |

| N-substituted 4-(4-chlorophenyl)thiazol-2-amines | DNase I | In vitro inhibition assay | IC₅₀ values below 100 µM | [4] |

| N-substituted 4-(4-chlorophenyl)thiazol-2-amines | 5-Lipoxygenase (5-LO) | Cell-free assay | IC₅₀ values in the nanomolar range (e.g., 50 nM for the most potent) | [4] |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | In vitro inhibition assay | Kᵢ of 0.008 ± 0.001 μM | [3] |

Signaling Pathways and Mechanism of Action (Hypothesized)

Based on the observed activities of related compounds, 5-(4-Chlorophenyl)thiazol-2-amine could potentially modulate key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling

The inhibition of 5-Lipoxygenase (5-LO) suggests an interference with the leukotriene synthesis pathway, a critical component of the inflammatory response.

Caption: Potential inhibition of the 5-LO pathway by 5-(4-Chlorophenyl)thiazol-2-amine.

Anticancer Signaling

The cytotoxic effects of 2-aminothiazole derivatives against cancer cells suggest potential interference with pathways regulating cell proliferation and survival. The exact mechanisms would require further investigation but could involve the inhibition of protein kinases or other enzymes crucial for tumor growth.

Conclusion and Future Directions

5-(4-Chlorophenyl)thiazol-2-amine represents a molecule of significant interest within the broader class of 2-aminothiazole derivatives. While this guide has relied on data from closely related isomers to build a comprehensive profile, it underscores the need for direct experimental investigation of this specific compound. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and obtaining complete spectroscopic and physicochemical data for 5-(4-Chlorophenyl)thiazol-2-amine.

-

Broad Biological Screening: Evaluating its activity against a wide range of biological targets, including kinases, inflammatory enzymes, and various cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which it exerts its biological effects.

The information presented herein provides a solid foundation and a clear roadmap for researchers to unlock the full therapeutic potential of 5-(4-Chlorophenyl)thiazol-2-amine and its future derivatives.

References

- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

Potential biological activities of 2-amino-5-arylthiazole derivatives

An In-Depth Technical Guide to the Biological Activities of 2-Amino-5-Arylthiazole Derivatives

Introduction

The 2-aminothiazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Recognized as a "privileged structure," this moiety is a core component in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4] Its versatile nature is also evident in its presence in several clinically approved drugs, such as the kinase inhibitor Dasatinib.[1] This guide provides a comprehensive technical overview of the diverse biological potential of 2-amino-5-arylthiazole derivatives, focusing on quantitative data, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic and antiproliferative effects of 2-amino-5-arylthiazole derivatives against a wide array of human cancer cell lines.[1][5] These compounds have demonstrated efficacy against cancers of the lung, breast, colon, and blood, among others.[1][6]

Mechanism of Action

The anticancer effects of these derivatives are primarily attributed to their ability to modulate critical cellular pathways, leading to the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[5] Mechanistic studies have shown that certain derivatives can trigger apoptosis and cause cell cycle to halt at the G2/M or G0/G1 phases, thereby preventing cancer cell proliferation.[5][7] A key mechanism for some derivatives is the inhibition of specific kinases, such as Insulin-like Growth Factor 1 Receptor (IGF1R), which is crucial for cancer cell growth and survival.[7]

dot digraph "IGF1R_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

// Define nodes IGF1 [label="IGF1", fillcolor="#FBBC05", fontcolor="#202124"]; IGF1R [label="IGF1R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivative [label="2-Amino-5-arylthiazole\nDerivative (e.g., Compound 27)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Define edges IGF1 -> IGF1R [label=" Binds"]; IGF1R -> PI3K [label=" Activates"]; PI3K -> AKT [label=" Activates"]; AKT -> mTOR [label=" Activates"]; mTOR -> Proliferation; Derivative -> IGF1R [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; }

Caption: Inhibition of the IGF1R signaling pathway by a 2-amino-5-arylthiazole derivative.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Derivative 28 | A549 (Lung) | 8.64 µM |

| HeLa (Cervical) | 6.05 µM | |

| HT29 (Colon) | 0.63 µM | |

| Derivative 20 | H1299 (Lung) | 4.89 µM |

| SHG-44 (Glioma) | 4.03 µM | |

| Derivative 21 | K563 (Leukemia) | 16.3 µM |

| MCF-7 (Breast) | 20.2 µM | |

| HT-29 (Colon) | 21.6 µM | |

| Derivatives 23 & 24 | HepG2 (Liver) | 0.51 mM & 0.57 mM |

| PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM | |

| Compound 5b | HT29 (Colon) | 2.01 µM |

| Compound 27 | HepG2 (Liver) | 0.62 µM |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM |

(Data sourced from multiple studies[1][7][8])

Antimicrobial Activity

2-amino-5-arylthiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.

Spectrum of Activity

Studies have reported modest to significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa.[9] Antifungal activity is particularly notable against various Candida species, including fluconazole-resistant strains.[10] Some derivatives have shown antifungal potency comparable to or exceeding that of commercial drugs like ketoconazole.[10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC Value (µg/mL) |

| 5a8 (a demethylated 2-amino-4,5-diarylthiazole) | Candida albicans | 9 µM (MIC80) |

| Compound 3 (a heteroaryl thiazole derivative) | Various Bacteria | 230 - 700 |

| Compound 9 (a heteroaryl thiazole derivative) | Various Fungi | 60 - 230 |

| 4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile | P. aeruginosa | 8 |

| Halicin (contains a 5-nitrothiazole) | E. coli | 2 |

| Compounds 57-60 (2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles) | P. aeruginosa | 15.625 - 31.25 |

(Data sourced from multiple studies[9][10][11][12])

Anti-inflammatory Activity

Select derivatives of 2-aminothiazole have been investigated for their anti-inflammatory properties. In studies using the rat carrageenin-induced paw edema model, certain compounds strongly suppressed edema formation.[13] Notably, compounds such as 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid showed good anti-inflammatory effects with a reduced risk of gastric damage compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[13]

Enzyme Inhibition

The biological activities of 2-amino-5-arylthiazole derivatives are often rooted in their ability to inhibit specific enzymes.

-

Kinase Inhibition : This is a major mechanism for their anticancer effects. Derivatives have been developed as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), Aurora A/B kinases, VEGFR2, and Itk (Inducible T-cell kinase).[1][14][15]

-

Other Enzymes : Studies have also shown that these compounds can effectively inhibit metabolic enzymes. For example, 2-amino-4-(4-chlorophenyl)thiazole is a potent inhibitor of human carbonic anhydrase I (hCA I), while 2-amino-4-(4-bromophenyl)thiazole strongly inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Enzyme Target | Ki Value (µM) |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 |

(Data sourced from Korkmaz, 2022[16])

Experimental Protocols & Workflows

General Synthesis of 2-Amino-4-arylthiazoles (Hantzsch Synthesis)

A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[17] The process generally involves the condensation reaction between an α-haloketone and a thiourea derivative.

dot digraph "Hantzsch_Thiazole_Synthesis" { graph [rankdir="LR", splines=true, nodesep=0.5, size="10,3!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

// Reactants Reactants [shape=none, margin=0, label=<

α-Haloketone + Thiourea

];

// Nodes Mix [label="Reaction Mixture\n(e.g., in Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat / Reflux", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Amino-4-arylthiazole\nDerivative", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Mix; Mix -> Heat [label=" Condensation"]; Heat -> Product [label=" Cyclization"]; }

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

-

Reaction Setup : An appropriate α-haloketone (e.g., 2-bromo-1-arylethan-1-one) and thiourea are combined in a suitable solvent, typically ethanol.[18]

-

Reaction Conditions : The mixture is heated under reflux for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[19]

-

Work-up and Isolation : After cooling, the reaction mixture may be poured into cold water to precipitate the product.[18][19]

-

Purification : The resulting solid is collected by filtration, washed, and then purified, usually by recrystallization from a solvent like ethanol, to yield the final 2-amino-4-arylthiazole derivative.[18]

Protocol for In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, serving as a primary screening tool for potential anticancer agents.[5]

dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, size="8,10!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

// Define nodes Start [label="Seed cancer cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate (24h)\nfor cell adherence", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Treat [label="Treat cells with various\nconcentrations of\n2-aminothiazole derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate (48-72h)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; AddMTT [label="Add MTT Reagent\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate (2-4h)\n(Formation of formazan crystals)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Solubilize [label="Add solubilizing agent\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure absorbance\non a plate reader", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate % Viability\nand determine IC50", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; }

Caption: Standard experimental workflow for evaluating cytotoxicity using the MTT assay.

-

Cell Seeding : Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the 2-amino-5-arylthiazole derivatives and incubated for a period of 48 to 72 hours.

-

MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10]

-

Preparation : A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., RPMI 1640 for fungi) in the wells of a 96-well microtiter plate.[10]

-

Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation : The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

Determination of MIC : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. For fungi, this is often reported as MIC80, the concentration that inhibits 80% of growth compared to the control.[10]

Conclusion

2-Amino-5-arylthiazole derivatives represent a versatile and highly promising class of compounds for the development of novel therapeutics.[1] Their potent and multifaceted biological activities, particularly in the realms of anticancer and antimicrobial research, underscore their therapeutic potential.[3][5] The established synthetic routes and clear experimental protocols for evaluation provide a solid framework for further research, enabling the systematic design and screening of new derivatives with improved potency, selectivity, and pharmacological profiles.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 5-(4-Chlorophenyl)thiazol-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(4-chlorophenyl)thiazol-2-amine analogs, a class of compounds with significant potential in medicinal chemistry. The thiazole scaffold is a prominent feature in numerous biologically active molecules, and derivatives of 2-aminothiazole, in particular, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document collates and synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.

Core Structure and Biological Significance

The core structure of interest is 5-(4-chlorophenyl)thiazol-2-amine. The presence of the thiazole ring, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a key pharmacophore. Modifications at the 2-amino group and the 4-position of the thiazole ring have been extensively explored to understand their impact on biological activity. The 4-chlorophenyl group at the 5-position is a common feature in many active analogs, suggesting its importance for target interaction.

Thiazole-containing compounds have been reported to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis, disruption of mitochondrial function, activation of caspases, and cell cycle arrest.[1] Some thiazole derivatives have also been identified as potent inhibitors of various kinases, such as Aurora kinases and Src family kinases, which are critical regulators of cell proliferation and survival.[2][3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on thiazole derivatives, highlighting the impact of structural modifications on their cytotoxic or inhibitory activities.

Table 1: Cytotoxic Activity of Thiazole Analogs Against Various Cancer Cell Lines

| Compound ID | Modification on Core Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives | [4] | ||

| 4a | 2-[(1-Methyl-1H-imidazol-2-yl)thio] | A549 (Lung) | - | [4] |

| 4c | 2-[(1-methyl-1H-tetrazol-5-yl)thio] | A549 (Lung) | 23.30 ± 0.35 | [4] |

| Series 2 | Bis-Thiazole Derivatives | [5] | ||

| 5a | R = H | KF-28 (Ovarian) | 0.718 | [5] |

| 5b | R = 4-F | KF-28 (Ovarian) | 3.374 | [5] |

| 5c | R = 4-Cl | Hela (Cervical) | 0.00065 | [5] |

| 5e | R = 4-NO2 | MCF-7 (Breast) | 0.6648 | [5] |

| 5f | R = 4-OCH3 | A2780 (Ovarian) | 2.34 | [5] |

| Series 3 | Thiazole-Phthalimide Derivatives | [6] | ||

| 5b | - | MCF-7 (Breast) | 0.2 ± 0.01 | [6] |

| 5g | - | PC-12 | 0.43 ± 0.06 | [6] |

| 5k | - | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [6] |

Table 2: Kinase Inhibitory Activity of Thiazole Analogs

| Compound ID | Kinase Target | Ki (nM) | Reference |

| 18 (CYC116) | Aurora A | 8.0 | [2] |

| Aurora B | 9.2 | [2] | |

| Dasatinib (BMS-354825) | Pan-Src | nanomolar to subnanomolar | [3][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 5-(4-chlorophenyl)thiazol-2-amine analogs and the key biological assays used for their evaluation.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[8] This involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Materials:

-

α-haloketone (e.g., 2-chloro-1-(4-chlorophenyl)ethanone)

-

Thiourea or substituted thiourea

-

Absolute Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvents (e.g., ethanol, ethanol/water mixture)

Procedure:

-

Dissolve the α-haloketone (1.0 mmol) in absolute ethanol (10-20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (50-100 mL) with stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-aminothiazole derivative.[8]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][9]

Materials:

-

Synthesized thiazole compounds

-

96-well flat-bottom plates

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]

-